2-Hydroxy Desipramine beta-D-Glucuronide is a significant metabolite of desipramine, a tricyclic antidepressant. This compound is formed through the glucuronidation process, which enhances the solubility of desipramine and facilitates its excretion from the body. Desipramine itself is primarily used to treat depression and has also been utilized in managing neuropathic pain. The glucuronidation process involves the conjugation of desipramine with glucuronic acid, which is catalyzed by specific enzymes in the liver.
The primary source of 2-Hydroxy Desipramine beta-D-Glucuronide is from the metabolism of desipramine in humans and other organisms. It is synthesized enzymatically by uridine 5’-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A4, which are responsible for phase II drug metabolism.
2-Hydroxy Desipramine beta-D-Glucuronide belongs to the class of organic compounds known as dibenzazepines. These compounds are characterized by their structure, which includes two fused benzene rings connected by an azepine ring. This classification places it within a broader category of compounds that exhibit various pharmacological activities.
The synthesis of 2-Hydroxy Desipramine beta-D-Glucuronide typically involves enzymatic glucuronidation. This process can be performed using:
In an industrial context, this synthesis can be scaled up using immobilized enzyme systems, allowing for continuous production. The reaction mixture is continuously supplied with substrates, and purification processes such as solid-phase extraction are employed to isolate the final product.
The molecular formula for 2-Hydroxy Desipramine beta-D-Glucuronide is , with a molecular weight of approximately 458.50 g/mol. The compound's structure can be represented using various chemical notation systems:
The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
The primary reaction involving 2-Hydroxy Desipramine beta-D-Glucuronide is glucuronidation. This phase II metabolic reaction significantly increases the water solubility of hydrophobic compounds like desipramine.
Common reagents used in these reactions include:
The reaction typically occurs under buffered aqueous conditions at physiological temperatures.
The mechanism of action for 2-Hydroxy Desipramine beta-D-Glucuronide primarily involves its role in enhancing the elimination of desipramine from the body. By increasing solubility through glucuronidation:
This process helps maintain lower plasma levels of desipramine and minimizes potential toxicity associated with its prolonged presence in the system.
Key physical properties include:
Relevant chemical properties include:
These properties influence its pharmacokinetic behavior and bioavailability.
2-Hydroxy Desipramine beta-D-Glucuronide serves several important roles in scientific research:
This compound exemplifies the importance of metabolic products in pharmacology and toxicology, providing valuable insights into drug actions and interactions within biological systems.
Desipramine undergoes primary hepatic metabolism via cytochrome P450 enzymes, forming the active metabolite 2-hydroxy-desipramine. This reaction is catalyzed predominantly by CYP2D6, with minor contributions from CYP1A2 [2] [4]. Kinetic studies in human liver microsomes reveal a mean Km value of 16.1 ± 4.2 µM and Vmax of 0.11 ± 0.02 nmol/ml/min/mg protein for 2-hydroxylation [4]. The 2-hydroxy-desipramine metabolite then undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), forming the water-soluble 2-hydroxy-desipramine beta-D-glucuronide (molecular formula: C₂₄H₃₀N₂O₇; molecular weight: 458.5 g/mol) [1] [7]. This two-step process exemplifies sequential phase I oxidation followed by phase II conjugation, essential for renal elimination.
Table 1: Kinetic Parameters of Desipramine 2-Hydroxylation
Parameter | Human Value | Inhibitor (Ki) |
---|---|---|
Km | 16.1 ± 4.2 µM | N/A |
Vmax | 0.11 ± 0.02 nmol/ml/min/mg | N/A |
Quinidine Ki | 0.053 µM | Competitive |
Fluoxetine Ki | 3.0 µM | Competitive |
Sertraline Ki | 22.7 µM | Competitive |
Data derived from human liver microsomes [4]
UGTs catalyze the conjugation of 2-hydroxy-desipramine with glucuronic acid, utilizing UDP-glucuronic acid as a cofactor. Hepatic UGT isoforms UGT1A4 and UGT2B10 are primarily responsible for this reaction, with UGT1A3 and UGT2B7 providing secondary contributions [5] [8] [9]. These enzymes are membrane-bound in the endoplasmic reticulum, with substrate specificity governed by their divergent N-terminal domains [8]. The glucuronide metabolite is pharmacologically inactive, contrasting with the neuroactive parent metabolite 2-hydroxy-desipramine [1] [6]. Genetic polymorphisms in UGT genes (e.g., UGT2B17*2 allele) contribute to 2.5–25.2-fold interindividual variability in glucuronidation efficiency [9].
Hepatic glucuronidation predominates due to higher UGT expression (UGT2B4: 45% of hepatic UGT mRNA; UGT2B7: 37% of renal UGT mRNA) [5] [8]. Intestinal UGTs (notably UGT1A10) contribute minimally to 2-hydroxy-desipramine conjugation, as evidenced by:
Table 2: Tissue Distribution of Relevant UGT Isoforms
Tissue | Major Expressed UGTs | % Total UGT mRNA |
---|---|---|
Liver | UGT2B4 (45%), UGT2B15 (13%), UGT1A4 (5%) | 100% |
Small Intestine | UGT2B7 (20%), UGT1A10 (17.3%), UGT1A1 (13%) | ~14% of liver |
Kidney | UGT2B7 (37%), UGT1A9 (36%) | Not quantified |
Compiled from mRNA quantification studies [5] [8]
Hydroxylation kinetics vary significantly across species:
Table 3: Interspecies Variability in 2-OH-Desipramine Formation
Species | Vmax (nmol/ml/min/mg) | Relative to Humans | Excretion Prediction Accuracy |
---|---|---|---|
Human | 0.11 ± 0.02 | 1.0x | N/A |
Monkey | 0.25 ± 0.03 | 2.3x | Moderate |
Mouse | 0.32 ± 0.05 | 2.9x | Low |
Rat | 0.28 ± 0.04 | 2.5x | Low (underpredicts AUC) |
In vitro microsomal data [4] [6] [10]
SSRI antidepressants (e.g., fluoxetine, Ki = 3.0 µM) potently inhibit 2-hydroxylation across species, while ketoconazole (Ki = 10.3 µM) shows weaker inhibition [4]. These interactions highlight the translational relevance of interspecies models for predicting human metabolic drug interactions.
Table 4: Systematic Nomenclature of 2-Hydroxy Desipramine beta-D-Glucuronide
Nomenclature Type | Designation |
---|---|
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-({2-[3-(methylamino)propyl]-2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-6-yl}oxy)oxane-2-carboxylic acid |
CAS Registry Number | 25521-31-7 |
Synonyms | 2-Hydroxy-desipramine glucuronide; 10,11-Dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepin-2-yl β-D-glucopyranosiduronic acid |
Chemical Formula | C₂₄H₃₀N₂O₇ |
Molecular Weight | 458.50 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7